Enantioselective Antagonism of 20-HETE-Induced Vasoconstriction
19(R)-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles, whereas 19(S)-HETE remains inactive under identical conditions [1].
| Evidence Dimension | Antagonism of 20-HETE-mediated vasoconstriction in renal arterioles |
|---|---|
| Target Compound Data | Complete blockade of 20-HETE-induced vasoconstriction at 1 µM |
| Comparator Or Baseline | 19(S)-HETE (1 µM): no antagonism (remains inactive) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Isolated renal arterioles; 20-HETE-induced vasoconstriction assay |
Why This Matters
This functional dichotomy is the primary scientific justification for procuring the stereochemically pure R-enantiomer over the S-enantiomer or racemic mixture in renal vascular studies.
- [1] Alonso-Galicia M, Falck JR, Reddy KM, Roman RJ. 20-HETE agonists and antagonists in the renal circulation. Am J Physiol. 1999;277(5):F790-F796. View Source
